molecular formula C20H29N10NaO22P5 B1591286 A[5']P5[5']A SODIUM SALT CAS No. 4097-04-5

A[5']P5[5']A SODIUM SALT

Cat. No.: B1591286
CAS No.: 4097-04-5
M. Wt: 939.4 g/mol
InChI Key: SCEJXPCVCUNQPP-AHKIGRPSSA-N
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Description

A[5’]P5[5’]A Sodium Salt, also known as P1,P5-Di(adenosine-5’) pentaphosphate pentasodium salt, is a diadenosine polyphosphate compound. It has a molecular formula of C20H24N10Na5O22P5 and a molecular weight of 1026.28. This compound is characterized by its tail-to-tail dimer structure, which is formed by two adenosine molecules linked through five phosphate groups .

Scientific Research Applications

A[5’]P5[5’]A Sodium Salt has a wide range of scientific research applications, including:

Safety and Hazards

Adenosine 5’-(hexahydrogen pentaphosphate) is not classified as a hazardous substance or mixture . In case of exposure, the recommended first aid measures include rinsing the skin or eyes with water, inhaling fresh air, and consulting a doctor if feeling unwell .

Mechanism of Action

Target of Action

Adenosine 5’-(hexahydrogen pentaphosphate), 5’.5’-ester with adenosine, pentasodium salt, also known as EINECS 223-852-7, is a compound that has been found to interact with various targets in the body. It is a bioactive compound that is carefully handled in the laboratory . It is stored in the secretory granules of platelets, chromaffin cells, and neurons . Once released into the extracellular space, it affects various biological activities in various target tissues . In the nervous system, it acts through various purinergic receptors .

Mode of Action

The interaction of Adenosine 5’-(hexahydrogen pentaphosphate), 5’.5’-ester with adenosine, pentasodium salt with its targets results in various changes. For instance, in cardiac muscle, it has been found to significantly increase the open-probability of ryanodine-receptor (RyR2) gates, with prolonged action due to slow dissociation from the receptor .

Biochemical Pathways

Adenosine 5’-(hexahydrogen pentaphosphate), 5’.5’-ester with adenosine, pentasodium salt affects various biochemical pathways. It is an important nucleic acid conformation probe that can be used to study the structure and function of DNA or RNA . It can also be used to analyze the catalytic process of enzymes and other biological research related to nucleic acids .

Pharmacokinetics

The ADME properties of Adenosine 5’-(hexahydrogen pentaphosphate), 5’It is highly soluble in water and can dissolve in buffered salt solutions . These properties may impact its bioavailability.

Result of Action

The molecular and cellular effects of the action of Adenosine 5’-(hexahydrogen pentaphosphate), 5’.5’-ester with adenosine, pentasodium salt are diverse. It is stored in the secretory granules of platelets, chromaffin cells, and neurons . Once released into the extracellular space, it affects various biological activities in various target tissues .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Adenosine 5’-(hexahydrogen pentaphosphate), 5’.5’-ester with adenosine, pentasodium salt. It should be kept away from fire sources and strong oxidants, and avoid contact with organic and flammable substances .

Biochemical Analysis

Biochemical Properties

Adenosine 5’-(hexahydrogen pentaphosphate), 5’.5’-ester with adenosine, pentasodium salt plays a crucial role in biochemical reactions, particularly in the study of nucleic acid structures and functions. This compound interacts with enzymes such as 5’-nucleotidase and adenosine kinase. It activates 5’-nucleotidase, which catalyzes the dephosphorylation of nucleotides, and inhibits adenosine kinase, which is involved in the phosphorylation of adenosine . These interactions are essential for understanding the catalytic processes of enzymes and other nucleic acid-related biological studies.

Cellular Effects

Adenosine 5’-(hexahydrogen pentaphosphate), 5’.5’-ester with adenosine, pentasodium salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects the function of purinergic receptors in the nervous system, which play a role in neurotransmission and neuromodulation . Additionally, this compound impacts the activity of enzymes involved in cellular metabolism, thereby influencing metabolic pathways and energy production within cells.

Molecular Mechanism

The molecular mechanism of action of adenosine 5’-(hexahydrogen pentaphosphate), 5’.5’-ester with adenosine, pentasodium salt involves its binding interactions with biomolecules and its role in enzyme inhibition and activation. This compound binds to purinergic receptors, modulating their activity and influencing downstream signaling pathways . It also inhibits adenosine kinase activity, leading to changes in adenosine levels and subsequent effects on gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of adenosine 5’-(hexahydrogen pentaphosphate), 5’.5’-ester with adenosine, pentasodium salt can change over time. This compound is highly stable and does not readily undergo degradation under acidic or alkaline conditions . Long-term studies have shown that it maintains its biological activity over extended periods, making it a reliable compound for in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of adenosine 5’-(hexahydrogen pentaphosphate), 5’.5’-ester with adenosine, pentasodium salt vary with different dosages in animal models. At lower doses, it can enhance cellular functions and metabolic activities, while at higher doses, it may exhibit toxic or adverse effects . Studies have shown that there is a threshold effect, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxicity may occur.

Metabolic Pathways

Adenosine 5’-(hexahydrogen pentaphosphate), 5’.5’-ester with adenosine, pentasodium salt is involved in several metabolic pathways. It interacts with enzymes such as 5’-nucleotidase and adenosine kinase, influencing the levels of nucleotides and adenosine within cells . These interactions affect metabolic flux and the levels of various metabolites, thereby playing a role in cellular energy production and overall metabolism.

Transport and Distribution

Within cells and tissues, adenosine 5’-(hexahydrogen pentaphosphate), 5’.5’-ester with adenosine, pentasodium salt is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation in target tissues . The compound’s distribution is crucial for its biological activity and effectiveness in biochemical research.

Subcellular Localization

The subcellular localization of adenosine 5’-(hexahydrogen pentaphosphate), 5’.5’-ester with adenosine, pentasodium salt is essential for its activity and function. It is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects in the appropriate cellular context, influencing various biochemical and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of A[5’]P5[5’]A Sodium Salt involves a two-step process. Initially, adenosine 5’-tetraphosphate (P4A) is formed from adenosine triphosphate (ATP) and trimetaphosphate (P3). In the second step, P4A is converted to A[5’]P5[5’]A Sodium Salt. The synthesis requires a pH range of 7.5 to 8.5 and is modulated by metal ions .

Industrial Production Methods: While specific industrial production methods for A[5’]P5[5’]A Sodium Salt are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: A[5’]P5[5’]A Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms, altering its chemical properties.

    Substitution: Substitution reactions involve replacing one or more atoms or groups within the compound with different atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different phosphorylated derivatives, while reduction can yield dephosphorylated products .

Properties

{ "Design of the Synthesis Pathway": [ "The synthesis pathway for Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentasodium salt involves the reaction of adenosine with phosphoric acid to form adenosine 5'-monophosphate (AMP).", "AMP is then reacted with sodium pyrophosphate to form adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentasodium salt." ], "Starting Materials": [ "Adenosine", "Phosphoric acid", "Sodium pyrophosphate" ], "Reaction": [ "Step 1: Adenosine is reacted with phosphoric acid in the presence of a catalyst to form adenosine 5'-monophosphate (AMP).", "Step 2: AMP is then reacted with sodium pyrophosphate in the presence of a catalyst to form Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentasodium salt." ] }

CAS No.

4097-04-5

Molecular Formula

C20H29N10NaO22P5

Molecular Weight

939.4 g/mol

IUPAC Name

pentasodium;bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C20H29N10O22P5.Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26);/t7-,8-,11-,12-,13-,14-,19-,20-;/m1./s1

InChI Key

SCEJXPCVCUNQPP-AHKIGRPSSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.[Na]

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.[Na]

4097-04-5

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
A[5']P5[5']A SODIUM SALT
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A[5']P5[5']A SODIUM SALT
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A[5']P5[5']A SODIUM SALT
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A[5']P5[5']A SODIUM SALT
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A[5']P5[5']A SODIUM SALT
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A[5']P5[5']A SODIUM SALT

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